![molecular formula C8H12O3 B14280258 Acetic acid, [(4-methyl-2-pentynyl)oxy]- CAS No. 139527-35-8](/img/structure/B14280258.png)
Acetic acid, [(4-methyl-2-pentynyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is an organic compound with the molecular formula C9H14O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a [(4-methyl-2-pentynyl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methyl-2-pentynyl)oxy]- typically involves the esterification of acetic acid with 4-methyl-2-pentyn-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of acetic acid, [(4-methyl-2-pentynyl)oxy]- follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor with efficient mixing and temperature control. The product is then purified through distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(4-methyl-2-pentynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Acetic acid, [(4-methyl-2-pentynyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [(4-methyl-2-pentynyl)oxy]- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-methyl-2-pentyn-1-ol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, [(4-methyl-2-pentyl)oxy]-: Similar structure but with a saturated pentyl group instead of a pentynyl group.
Acetic acid, [(4-methyl-2-butynyl)oxy]-: Similar structure but with a shorter butynyl group.
Acetic acid, [(4-methyl-2-hexynyl)oxy]-: Similar structure but with a longer hexynyl group.
Uniqueness
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential applications. The alkyne functionality in the pentynyl group allows for additional chemical modifications and interactions compared to its saturated or shorter-chain analogs.
Propriétés
Numéro CAS |
139527-35-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(4-methylpent-2-ynoxy)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,5-6H2,1-2H3,(H,9,10) |
Clé InChI |
WDXMMKJXCVEADQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#CCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


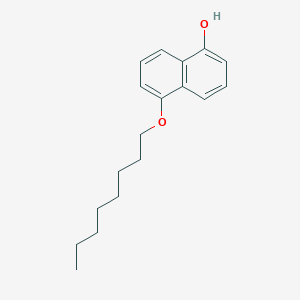
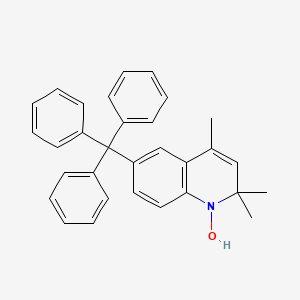
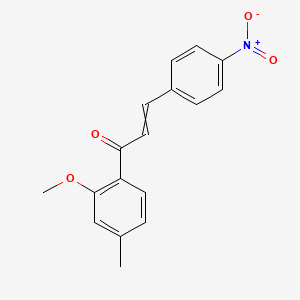
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
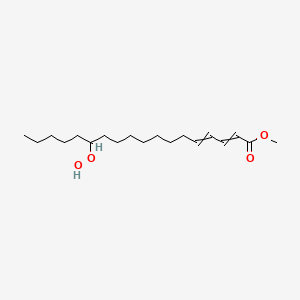
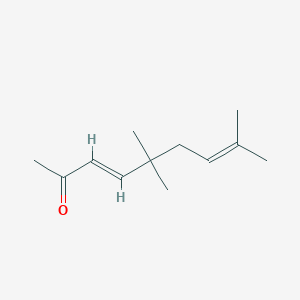
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
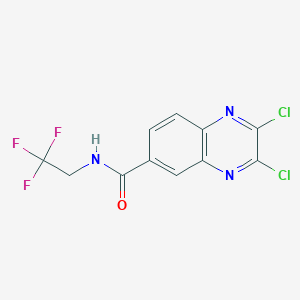
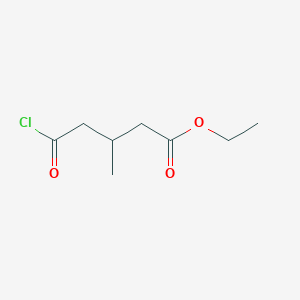

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
